tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It features an azetidine ring, a tert-butyl group, and a trifluoromethyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Aniline: The final step involves the reaction of the azetidine intermediate with 4-(trifluoromethyl)aniline under appropriate conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of an azetidine ring.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: Contains a dimethylamino group instead of the trifluoromethyl-substituted aniline.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of the trifluoromethyl-substituted aniline.
Uniqueness
The uniqueness of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate lies in its combination of the azetidine ring and the trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
887590-26-3 |
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Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-12(5-7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChI Key |
WSKKWBUAUVBAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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